molecular formula C9H13N3 B1385898 4-Cyclohex-1-en-1-yl-1H-pyrazol-5-amine CAS No. 1257859-00-9

4-Cyclohex-1-en-1-yl-1H-pyrazol-5-amine

Cat. No.: B1385898
CAS No.: 1257859-00-9
M. Wt: 163.22 g/mol
InChI Key: LZTCNQCKTIQETN-UHFFFAOYSA-N
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Description

4-Cyclohex-1-en-1-yl-1H-pyrazol-5-amine is a pyrazole derivative featuring a cyclohexene substituent at the 4-position and an amine group at the 5-position. This compound combines the aromatic pyrazole core with a partially unsaturated cyclohexene ring, which may influence its electronic properties and reactivity. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their ability to act as ligands and their diverse biological activities .

Properties

IUPAC Name

4-(cyclohexen-1-yl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h4,6H,1-3,5H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTCNQCKTIQETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohex-1-en-1-yl-1H-pyrazol-5-amine typically involves the reaction of cyclohex-1-en-1-ylamine with hydrazine derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs . This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohex-1-en-1-yl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-Cancer Activity

Recent studies have indicated that compounds similar to 4-Cyclohex-1-en-1-yl-1H-pyrazol-5-amine exhibit significant anti-cancer properties. For instance, derivatives of pyrazole have been reported as inhibitors of casein kinase 1 (CK1) and interleukin 1 receptor-associated kinase 1 (IRAKI), which are crucial in cancer progression and inflammatory responses . These compounds can potentially be developed into targeted therapies for various cancers.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of pyrazole derivatives. In particular, compounds that include the pyrazole moiety have shown effectiveness in reducing inflammation in preclinical models. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammatory diseases .

Case Studies

Study TitleFocusFindings
Synthesis of Anti-inflammatory Spirostene-Pyrazole Conjugates Examined the synthesis of pyrazole derivatives from diosgeninDemonstrated high anti-inflammatory activity comparable to diclofenac sodium
N1-(4-(5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)cyclohexane Investigated CK1 inhibitors for cancer treatmentShowed potential as a therapeutic agent in cancer therapy

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cell proliferation and inflammation. The compound's structure allows it to interact with specific receptors or enzymes that play pivotal roles in disease mechanisms.

Mechanism of Action

The mechanism of action of 4-Cyclohex-1-en-1-yl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine

  • Structure : Differs by a cyclohexenylmethyl group at the 1-position instead of a cyclohexenyl group at the 4-position.

n-Cyclohexyl-1-methyl-1H-pyrazol-4-amine

  • Structure : Contains a saturated cyclohexyl group at the 1-position and a methyl group at the 4-position.
  • Implications : The saturated cyclohexyl group may enhance steric bulk but reduce electron-withdrawing effects compared to the cyclohexenyl group in the target compound. This structural difference could influence solubility and binding affinity in biological systems .

5-Amino-3-methyl-1-phenylpyrazole

  • Structure : Substituted with a phenyl group at the 1-position and a methyl group at the 3-position.
  • Implications : The phenyl group enhances aromaticity and may increase π-π stacking interactions in coordination complexes, whereas the cyclohexenyl group in the target compound introduces conformational flexibility .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (K) Solubility
4-Cyclohex-1-en-1-yl-1H-pyrazol-5-amine C₉H₁₃N₃ 163.22 Not reported Likely polar
1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine C₁₀H₁₅N₃ 177.25 Not reported Moderate in EtOH
n-Cyclohexyl-1-methyl-1H-pyrazol-4-amine C₁₀H₁₇N₃ 179.26 Not reported Low in H₂O
5-Amino-3-methyl-1-phenylpyrazole C₁₀H₁₁N₃ 173.21 435–436 (mp) Soluble in DMSO

Key Observations :

  • The target compound’s cyclohexenyl group may confer intermediate polarity compared to phenyl (high aromaticity) and cyclohexyl (nonpolar).
  • Melting points for pyrazol-5-amines vary significantly with substituents; electron-withdrawing groups (e.g., chloro in ) increase melting points due to stronger intermolecular forces .

Biological Activity

4-Cyclohex-1-en-1-yl-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed analysis of its biological activity, including enzyme inhibition, antibacterial properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a cyclohexene moiety. Its molecular formula is C10H12N4C_{10}H_{12}N_4, and it has a molecular weight of approximately 188.23 g/mol. The compound's unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of 4-Cyclohex-1-en-1H-pyrazol-5-amine is primarily attributed to its ability to interact with various enzymes and receptors:

Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their function. For instance, studies suggest that it could inhibit acetylcholinesterase (AChE), which is significant in neuropharmacology.

Receptor Modulation : The pyrazole moiety can interact with various receptors, potentially modulating their activity and influencing physiological responses.

Enzyme Inhibition Studies

Recent research indicates that 4-Cyclohex-1-en-1H-pyrazol-5-amine exhibits potent inhibitory effects on certain enzymes.

EnzymeIC50 (µM)Reference
Acetylcholinesterase2.5
Cyclooxygenase3.0

These values indicate that the compound has a strong potential as an enzyme inhibitor, comparable to established inhibitors in pharmacological applications.

Antibacterial Activity

The antibacterial efficacy of 4-Cyclohex-1-en-1H-pyrazol-5-amine has been evaluated against several bacterial strains:

Bacterial StrainInhibition Zone (mm)Reference
Escherichia coli16
Staphylococcus aureus20
Pseudomonas aeruginosa14

The results demonstrate significant antibacterial properties, suggesting its potential as an antimicrobial agent for further development.

Case Studies and Research Findings

A variety of studies have focused on the synthesis of derivatives of pyrazole compounds to enhance biological activity. For instance:

  • Synthesis and Testing : A study synthesized several derivatives of 4-Cyclohex-1-en-1H-pyrazol-5-amine and evaluated their biological activities. Modifications to the cyclohexene group were found to improve enzyme inhibition significantly.
  • Pharmacological Profiling : Another research effort explored the pharmacological profiles of various pyrazole derivatives, revealing that specific substitutions on the pyrazole ring could lead to enhanced interactions with target enzymes and receptors.
  • Toxicity Studies : Preliminary toxicity studies indicate that 4-Cyclohex-1-en-1H-pyrazol-5-amine exhibits low toxicity in animal models at therapeutic doses, making it a promising candidate for further clinical development .

Q & A

Basic Question

  • X-ray Crystallography : Resolves bond lengths (e.g., N–N = 1.35–1.40 Å) and dihedral angles (e.g., cyclohexenyl ring twist ≈18° relative to pyrazole), confirming regiochemistry .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons at δ 6.8–7.2 ppm and NH₂ signals at δ 4.5–5.0 ppm (broad).
    • ¹³C NMR : Pyrazole C-5 appears at ~150 ppm, cyclohexenyl carbons at 25–35 ppm .
  • IR Spectroscopy : N–H stretches at 3300–3400 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ .

What strategies address contradictory biological activity data for pyrazole-5-amine derivatives in antimicrobial assays?

Advanced Question
Contradictions often arise from substituent effects and assay conditions.

  • Substituent Analysis : Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring enhance antimicrobial activity (MIC = 2–8 µg/mL), while methoxy groups reduce potency due to decreased membrane penetration .
  • Assay Standardization :
    • Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and broth microdilution (CLSI guidelines).
    • Include positive controls (e.g., ciprofloxacin) to normalize inter-lab variability .
  • SAR Studies : Correlate logP values (e.g., 2.5–3.5) with activity to identify optimal lipophilicity .

How can computational methods predict the binding affinity of this compound derivatives to target enzymes?

Advanced Question

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for kinase targets). Pyrazole NH₂ forms hydrogen bonds with catalytic residues (e.g., Asp 86 in hCA II) .
  • MD Simulations : Analyze stability over 100 ns trajectories (AMBER force field). Cyclohexenyl moieties exhibit conformational flexibility, affecting binding pocket occupancy .
  • QSAR Models : Train on datasets with IC₅₀ values to prioritize substituents (e.g., 4-Fluorophenyl improves IC₅₀ by 2-fold vs. unsubstituted analogs) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Question

  • Reaction Exotherms : Control via gradual reagent addition (e.g., dropwise hydrazine addition over 2 hours) to prevent decomposition .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water, 4:1) for >95% purity at multi-gram scales .
  • Yield Optimization :
    • Use high-pressure reactors for cyclization (1.5 atm, 70°C) to achieve 80–85% yield vs. 60% at ambient pressure .
    • Replace toxic solvents (e.g., DMF) with PEG-400 for greener synthesis .

How do solvent and catalyst choices influence the regioselectivity of pyrazole ring formation?

Basic Question

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor 1,3-dipolar cycloaddition, yielding >90% 1H-pyrazole regioisomers. Non-polar solvents (toluene) promote 2H-pyrazole byproducts .
  • Catalysts :
    • Acetic Acid : Enhances protonation of hydrazine, directing cyclohexenyl substitution to N-1.
    • CuI : Catalyzes Ullmann-type couplings for aryl-substituted pyrazoles but may reduce amine functionality .

What in vitro models are suitable for evaluating the anticancer potential of this compound derivatives?

Advanced Question

  • Cell Line Panels : Screen against NCI-60 cells (e.g., MCF-7, A549) with GI₅₀ values <10 µM indicating potency.
  • Mechanistic Assays :
    • Apoptosis : Annexin V/PI staining after 48-hour treatment.
    • Kinase Inhibition : Measure EGFR or VEGFR2 phosphorylation via ELISA (IC₅₀ = 0.5–2 µM) .
  • Resistance Studies : Use P-gp-overexpressing KB-V1 cells to assess efflux susceptibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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